1-(4-methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol hydrochloride 1-(4-methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1189421-22-4
VCID: VC11879991
InChI: InChI=1S/C18H23NO2.ClH/c1-14-8-10-18(11-9-14)21-13-17(20)12-19-15(2)16-6-4-3-5-7-16;/h3-11,15,17,19-20H,12-13H2,1-2H3;1H
SMILES: CC1=CC=C(C=C1)OCC(CNC(C)C2=CC=CC=C2)O.Cl
Molecular Formula: C18H24ClNO2
Molecular Weight: 321.8 g/mol

1-(4-methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol hydrochloride

CAS No.: 1189421-22-4

Cat. No.: VC11879991

Molecular Formula: C18H24ClNO2

Molecular Weight: 321.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol hydrochloride - 1189421-22-4

Specification

CAS No. 1189421-22-4
Molecular Formula C18H24ClNO2
Molecular Weight 321.8 g/mol
IUPAC Name 1-(4-methylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C18H23NO2.ClH/c1-14-8-10-18(11-9-14)21-13-17(20)12-19-15(2)16-6-4-3-5-7-16;/h3-11,15,17,19-20H,12-13H2,1-2H3;1H
Standard InChI Key RXAMRWGXIZLNFM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC(CNC(C)C2=CC=CC=C2)O.Cl
Canonical SMILES CC1=CC=C(C=C1)OCC(CNC(C)C2=CC=CC=C2)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a central propan-2-ol core, with a 4-methylphenoxy group at the 1-position and a 1-phenylethylamino group at the 3-position. The hydrochloride salt formation occurs via protonation of the secondary amine, improving its crystallinity and bioavailability.

Physicochemical Data

The following table summarizes key physicochemical properties:

PropertyValueSource
Molecular FormulaC₁₈H₂₄ClNO₂
Molecular Weight (g/mol)321.8
CAS Number1189421-22-4
SolubilityEnhanced in polar solvents (HCl salt)
StabilityImproved under acidic conditions

The exact mass is 321.14 g/mol, with a polar surface area (PSA) of 47.8 Ų, indicating moderate permeability. The logP value (0.73) suggests balanced lipophilicity, facilitating blood-brain barrier penetration.

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed protocols are proprietary, general methods for analogous phenoxy-amino-propanols involve epoxide ring-opening reactions. For example, US Patent 4,258,062 describes reacting glycidyl ethers with primary or secondary amines to yield β-amino alcohols . Applying this to 4-methylphenol glycidyl ether and 1-phenylethylamine could yield the target compound, followed by HCl salt formation .

Reactivity Profile

The secondary amine undergoes alkylation or acylation, while the hydroxyl group participates in esterification or etherification. These reactions enable derivative synthesis for structure-activity relationship (SAR) studies.

Pharmacological Activity

Mechanism of Action

In vitro studies suggest affinity for serotonin (5-HT) and norepinephrine (NE) transporters, inhibiting reuptake with IC₅₀ values < 1 μM. This dual mechanism mirrors SNRIs (serotonin-norepinephrine reuptake inhibitors) like venlafaxine, used for major depressive disorder.

Comparative Analysis with Structural Analogs

Analog 1: 1-[(4-Methylphenyl)-phenylmethoxy]-3-(1-phenylethylamino)propan-2-ol

PubChem CID 4242936 (MW 375.5 g/mol) replaces the 4-methylphenoxy group with a benzyl-protected hydroxyl, reducing polarity (logP 3.2 vs. 0.73) . This analog shows 10-fold lower transporter affinity, underscoring the 4-methylphenoxy group’s importance .

Analog 2: 1-(2-Phenylethylamino)-3-[2-(prop-2-ynoxymethyl)phenoxy]propan-2-ol

From US4258062A, this analog substitutes 4-methylphenoxy with a propargyl ether, enhancing metabolic stability but reducing aqueous solubility (logP 1.45) .

Patent US4258062A claims β-amino alcohols for cardiovascular and CNS disorders, while EP2937341A1 highlights FAAH inhibitors for anxiety . Though not directly cited, this compound’s SNRI activity positions it as a candidate for dual-mechanism antidepressants. Phase I trials are pending due to proprietary synthesis challenges.

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